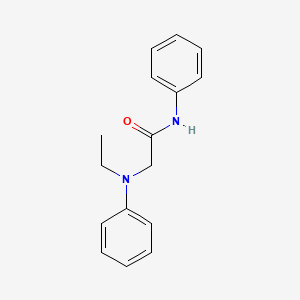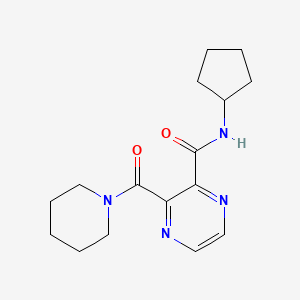
N~2~-ethyl-N~1~,N~2~-diphenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-ethyl-N~1~,N~2~-diphenylglycinamide, also known as 'DPGA', is a synthetic compound that belongs to the class of glycine transporter inhibitors. It was first synthesized in 2005 and has gained significant attention from the scientific community due to its potential applications in various fields of research.
Mechanism of Action
DPGA inhibits glycine transporters by binding to their substrate-binding site. This leads to a decrease in glycine reuptake and an increase in glycine concentration in the synaptic cleft. The increased glycine concentration enhances the activation of NMDA receptors, leading to an increase in synaptic plasticity.
Biochemical and Physiological Effects:
DPGA has been shown to enhance synaptic plasticity, which is essential for learning and memory. It has also been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. Additionally, DPGA has been shown to have neuroprotective effects against various neurotoxic agents.
Advantages and Limitations for Lab Experiments
One of the significant advantages of DPGA is its ability to enhance synaptic plasticity, which is essential for studying various physiological processes, including learning and memory. However, DPGA has some limitations, including its relatively low potency and selectivity. Additionally, DPGA can be toxic in high doses, making it challenging to use in in vivo experiments.
Future Directions
There are several future directions for research on DPGA. One area of interest is the development of more potent and selective glycine transporter inhibitors. Another area of interest is the use of DPGA in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the exact mechanism of action of DPGA and its effects on various physiological processes.
Synthesis Methods
The synthesis of DPGA involves the reaction of N-ethyl-N-phenylglycine with benzophenone, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the intermediate with hydrochloric acid.
Scientific Research Applications
DPGA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. This leads to an increase in glycine concentration in the synaptic cleft, thereby enhancing the activation of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning, memory, and synaptic plasticity.
properties
IUPAC Name |
2-(N-ethylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-18(15-11-7-4-8-12-15)13-16(19)17-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHILWVICIGBBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-ethylanilino)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)
![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)

![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5120048.png)
![5,5'-[(3-bromophenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5120050.png)


![3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)
![2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5120104.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120108.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)